

An In-depth Technical Guide to 2-(4-Chlorophenyl)benzimidazole

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Compound of Interest

Compound Name: **2-(4-Chlorophenyl)benzimidazole**

Cat. No.: **B057751**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-(4-Chlorophenyl)benzimidazole**, a heterocyclic organic compound with significant potential in medicinal chemistry and materials science. This document details its chemical and physical properties, synthesis methodologies, biological activities, and mechanisms of action, with a focus on its anticancer and antimicrobial properties.

Core Compound Properties

2-(4-Chlorophenyl)benzimidazole is a derivative of benzimidazole, characterized by a 4-chlorophenyl group attached to the 2-position of the benzimidazole core.[\[1\]](#)

Property	Value	Reference
CAS Number	1019-85-8	[1]
Molecular Formula	C ₁₃ H ₉ ClN ₂	[1]
Molecular Weight	228.68 g/mol	[1]
IUPAC Name	2-(4-chlorophenyl)-1H-benzimidazole	[1]
Appearance	Light yellow solid	
Melting Point	290-292 °C	
Solubility	Soluble in organic solvents	[1]

Synthesis of 2-(4-Chlorophenyl)benzimidazole

The most common and efficient method for synthesizing **2-(4-Chlorophenyl)benzimidazole** is the condensation reaction between o-phenylenediamine and 4-chlorobenzaldehyde.[\[1\]](#) Various catalysts and reaction conditions can be employed to optimize the yield and purity of the product.

Experimental Protocol: Synthesis via Condensation Reaction

This protocol outlines a standard laboratory procedure for the synthesis of **2-(4-Chlorophenyl)benzimidazole**.

Materials:

- o-phenylenediamine
- 4-chlorobenzaldehyde
- Ethanol
- Hydrochloric acid (catalytic amount)

- Sodium bicarbonate
- Distilled water
- Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)
- Heating mantle
- Magnetic stirrer
- Filtration apparatus
- Thin-layer chromatography (TLC) plates and chamber

Procedure:

- In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in ethanol.
- Add 4-chlorobenzaldehyde (1.0 eq) to the solution.
- Add a catalytic amount of hydrochloric acid.
- Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.
- After completion, cool the reaction mixture to room temperature.
- Pour the mixture into cold water to precipitate the product.
- Neutralize the solution with a saturated solution of sodium bicarbonate.
- Filter the precipitate, wash with cold water, and dry under vacuum.
- Recrystallize the crude product from ethanol to obtain pure **2-(4-Chlorophenyl)benzimidazole**.

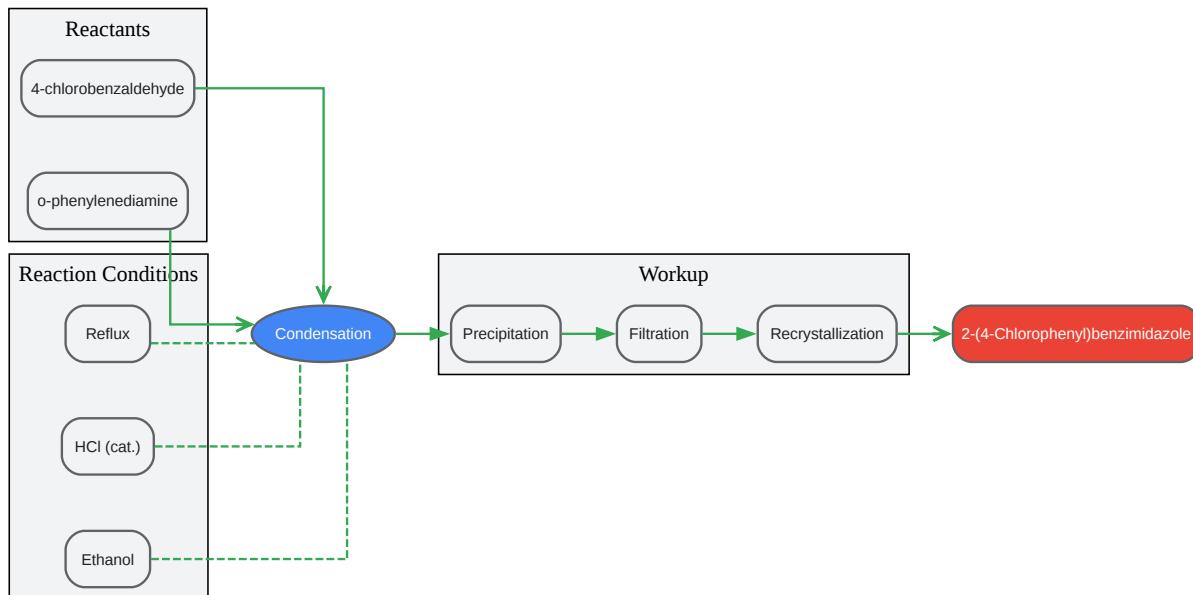
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Diagram 1: Synthesis Workflow of **2-(4-Chlorophenyl)benzimidazole**.

Biological Activities and Applications

2-(4-Chlorophenyl)benzimidazole and its derivatives exhibit a wide range of biological activities, making them promising candidates for drug development.

Anticancer Activity

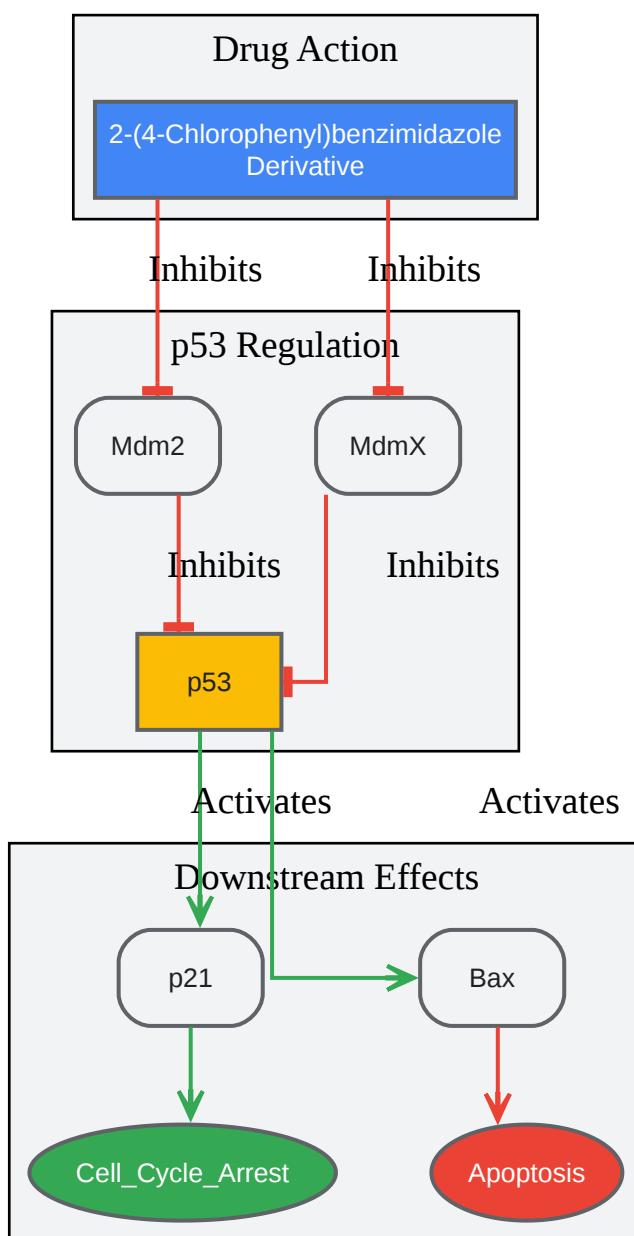
Numerous studies have demonstrated the potent anticancer properties of **2-(4-Chlorophenyl)benzimidazole** derivatives against various cancer cell lines. The primary mechanism of action is believed to be the induction of apoptosis.

Table 1: In Vitro Anticancer Activity of **2-(4-Chlorophenyl)benzimidazole** Derivatives (IC₅₀ in μM)

Derivative	Cancer Cell Line	IC ₅₀ (μM)	Reference
2-(4-chlorophenyl)-1H-benzo[d]imidazol-5-yl)-2-(4-methoxyphenyl)acetamide	HepG2	-	[2]
2-(4-chlorophenyl)-1H-benzo[d]imidazol-5-yl)-2-(4-methoxyphenyl)acetamide	HUVEC	-	[2]
Benzimidazole-triazole hybrid (5a)	HepG-2	3.87–8.34	[3]
Benzimidazole-triazole hybrid (5a)	HCT-116	3.87–8.34	[3]
Benzimidazole-triazole hybrid (5a)	MCF-7	3.87–8.34	[3]
Benzimidazole-triazole hybrid (5a)	HeLa	3.87–8.34	[3]
Benzimidazole-oxadiazole derivative (4r)	PANC-1	5.5	[4]
Benzimidazole-oxadiazole derivative (4r)	A549	0.3	[4]
Benzimidazole-oxadiazole derivative (4r)	MCF-7	0.5	[4]

Note: Specific IC₅₀ values for the parent compound **2-(4-Chlorophenyl)benzimidazole** are not consistently reported in the reviewed literature; the data presented here are for its derivatives to indicate the potential of the core structure.

Benzimidazole derivatives have been shown to activate the p53 signaling pathway, a critical regulator of cell cycle arrest and apoptosis.[5][6][7] The proposed mechanism involves the downregulation of p53's negative regulators, Mdm2 and MdmX, leading to p53 stabilization and activation.[5][7] Activated p53 then transcribes target genes such as p21, which induces cell cycle arrest, and Bax, which promotes apoptosis.[5]



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Diagram 2: p53-Mediated Apoptosis Pathway Induced by Benzimidazoles.

Antimicrobial Activity

Derivatives of **2-(4-Chlorophenyl)benzimidazole** have demonstrated promising activity against a range of bacteria and fungi.[\[1\]](#) While specific quantitative data for the parent compound is limited in the available literature, studies on its derivatives highlight the antimicrobial potential of the benzimidazole scaffold.

Table 2: Antimicrobial Activity of **2-(4-Chlorophenyl)benzimidazole** Derivatives (MIC in $\mu\text{g/mL}$)

Derivative	Microorganism	MIC ($\mu\text{g/mL}$)	Reference
Benzimidazole-triazole hybrid (6b, 6i, 6j)	<i>Candida glabrata</i>	0.97	[8]
N-substituted 6-chloro-1H-benzimidazole (1d, 2d, 3s, 4b, 4k)	<i>Escherichia coli</i>	2-16	[9]
N-substituted 6-chloro-1H-benzimidazole (1d, 2d, 3s, 4b, 4k)	<i>Staphylococcus aureus</i> (MSSA & MRSA)	2-16	[9]
N-substituted 6-chloro-1H-benzimidazole (4k)	<i>Candida albicans</i>	8-16	[9]
N-substituted 6-chloro-1H-benzimidazole (4k)	<i>Aspergillus niger</i>	8-16	[9]
Fluorinated benzimidazole (TFBZ)	<i>Staphylococcus aureus</i> (MRSA)	4	[10]

Experimental Protocols for Biological Assays

Protocol: MTT Assay for Anticancer Activity

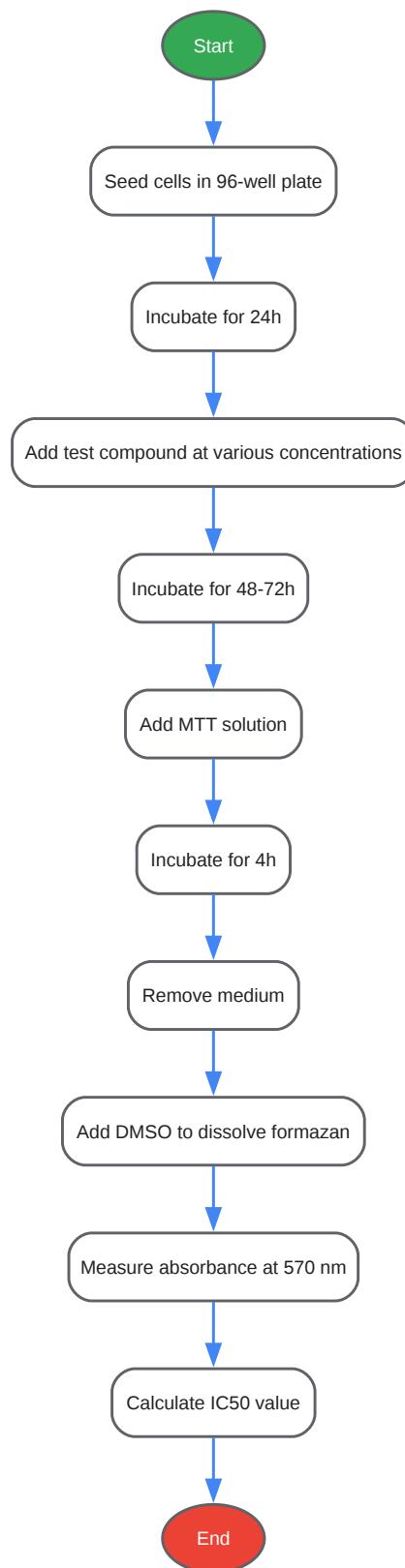
This protocol details the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric assay for assessing cell metabolic activity.

Materials:

- Cancer cell lines
- 96-well plates
- Complete culture medium (e.g., DMEM with 10% FBS)
- **2-(4-Chlorophenyl)benzimidazole** or its derivatives
- MTT solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- Microplate reader

Procedure:

- Seed cells into 96-well plates at a density of 5×10^3 to 1×10^4 cells/well and incubate for 24 hours.
- Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
- Add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability and the IC₅₀ value.



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Diagram 3: Experimental Workflow for the MTT Assay.

Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing

This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

- Bacterial or fungal strains
- 96-well microtiter plates
- Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
- **2-(4-Chlorophenyl)benzimidazole** or its derivatives
- Sterile saline or PBS
- Spectrophotometer or McFarland standards
- Microplate reader (optional)

Procedure:

- Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
- Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.
- Prepare an inoculum of the microorganism standardized to a 0.5 McFarland standard.
- Dilute the standardized inoculum in broth to the final desired concentration.
- Inoculate each well of the microtiter plate with the microbial suspension.
- Include a positive control (microorganism without compound) and a negative control (broth only).

- Incubate the plates at the appropriate temperature and duration for the specific microorganism.
- Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

2-(4-Chlorophenyl)benzimidazole serves as a versatile scaffold in the development of novel therapeutic agents and functional materials. Its derivatives have demonstrated significant potential as anticancer and antimicrobial agents, with the induction of p53-mediated apoptosis being a key mechanism in its anticancer activity. The synthetic routes are well-established, allowing for the generation of diverse libraries for structure-activity relationship studies. Further research is warranted to fully elucidate the therapeutic potential of **2-(4-Chlorophenyl)benzimidazole** and its analogues, particularly in obtaining more extensive quantitative data on the core compound's biological activities.

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